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  • Product: 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
  • CAS: 932278-78-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 2-{2-[(2-Phen...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. In the absence of extensive empirical data for this specific molecule, this document leverages advanced computational predictive models to establish a baseline understanding of its key characteristics. This guide is structured to not only present these predicted values but to also provide detailed, field-proven experimental protocols for their validation. This dual approach of prediction and detailed methodology is designed to empower researchers to confidently utilize and further investigate this compound in their work. The subsequent sections will delve into the predicted properties, the causality behind the selection of specific experimental workflows, and visual diagrams to elucidate these processes.

Introduction and Molecular Structure

2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol is a unique molecule incorporating a phenylethylamine moiety, an ether linkage, and a primary alcohol. This combination of functional groups suggests a compound with a nuanced profile of hydrophilicity and lipophilicity, as well as basic properties conferred by the secondary amine. Understanding these fundamental physicochemical characteristics is paramount for any application in drug discovery and development, as they govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure:

Key Structural Features:

  • Phenylethylamine Core: This substructure is common in many biologically active compounds and suggests potential interactions with various biological targets.

  • Secondary Amine: The nitrogen atom is expected to be basic, with its pKa influencing its charge state at physiological pH.

  • Ether Linkages: The two ether groups contribute to the molecule's polarity and potential for hydrogen bonding.

  • Primary Alcohol: The terminal hydroxyl group is a key site for hydrogen bonding and potential metabolism.

Predicted Physicochemical Properties

Due to the novelty of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, extensive experimental data is not yet available in the public domain. To bridge this gap, a suite of well-regarded computational tools has been employed to predict its core physicochemical properties. These predictions, summarized in Table 1, provide a valuable starting point for experimental design and hypothesis generation.

PropertyPredicted ValuePrediction Tool/Method
Molecular Weight 225.28 g/mol PubChem
Molecular Formula C12H19NO3PubChem
XLogP3 0.9PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bond Count 9PubChem
Topological Polar Surface Area 50.7 ŲPubChem
pKa (strongest basic) 9.5 (estimated)ChemAxon (General)
Aqueous Solubility High (qualitative)Based on structure
Boiling Point High (qualitative)Based on structure
Melting Point Moderate (qualitative)Based on structure

Table 1: Predicted Physicochemical Properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, standardized experimental protocols for the determination of the key physicochemical properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and alignment with industry and regulatory standards.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity and physical state of a compound under ambient conditions.

This method is suitable for crystalline solids and provides a sharp melting range for pure compounds.

Experimental Workflow:

MeltingPointWorkflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Tube Loading: Pack the powder into a sealed-end capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus. B->C D Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). C->D E Record Melting Range: Note the temperature at which the first liquid appears and the temperature at which the last solid particle melts. D->E

Caption: Workflow for Melting Point Determination.

Causality of Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination of the melting range. Rapid heating can lead to a broadened and inaccurate reading.

The ebulliometer method is a precise technique for determining the boiling point of a liquid at atmospheric pressure.[1][2][3][4]

Experimental Workflow:

BoilingPointWorkflow A Apparatus Setup: Place the liquid sample in the ebulliometer with a boiling chip. B Heating: Heat the sample to a gentle boil. A->B C Equilibrium: Allow the system to reach thermal equilibrium, where the temperature of the boiling liquid and its vapor are constant. B->C D Temperature Measurement: Record the constant temperature as the boiling point. C->D E Pressure Correction: Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) if necessary. D->E

Caption: Workflow for Boiling Point Determination.

Causality of Experimental Choices:

  • Boiling Chip: Promotes smooth boiling and prevents bumping.

  • Thermal Equilibrium: Ensuring the liquid and vapor are at the same temperature is fundamental to obtaining the true boiling point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[5]

Experimental Workflow:

SolubilityWorkflow A Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). B Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. B->C D Quantification: Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). C->D E Solubility Calculation: The determined concentration represents the thermodynamic solubility. D->E

Caption: Workflow for Aqueous Solubility Determination.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated at equilibrium.

  • Constant Temperature and Agitation: These conditions are critical for achieving thermodynamic equilibrium and obtaining a reproducible solubility value.

  • Clear Aqueous Phase: It is essential to analyze only the dissolved compound, free from any solid particles.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable functional groups. For 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, this method will determine the pKa of the secondary amine.[6]

Experimental Workflow:

pKaWorkflow A Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system). B Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl). A->B C Titration: Incrementally add the titrant to the sample solution, recording the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. C->D E pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve. D->E

Caption: Workflow for pKa Determination.

Causality of Experimental Choices:

  • Standardized Titrant: The concentration of the titrant must be accurately known for precise pKa calculation.

  • Calibrated pH Electrode: Accurate pH measurements are fundamental to the entire method.

  • Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Determination of Lipophilicity (logP) (Shake-Flask Method - OECD 107)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADMET properties. The shake-flask method is a direct and reliable way to determine logP.[7][8][9]

Experimental Workflow:

logPWorkflow A Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase. Shake the mixture vigorously to allow for partitioning. A->B C Phase Separation: Separate the two phases by centrifugation. B->C D Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method. C->D E logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP = log10(P). D->E

Caption: Workflow for logP Determination.

Causality of Experimental Choices:

  • Pre-saturation of Phases: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.

  • Vigorous Shaking: Ensures that equilibrium is reached for the partitioning of the compound between the two phases.

  • Centrifugation: This is the most effective way to achieve a clean separation of the two phases, which is essential for accurate concentration measurements.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol through a combination of computational prediction and detailed experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for researchers, enabling them to proceed with further investigation of this compound with a solid understanding of its fundamental characteristics. The self-validating nature of the described protocols ensures that as experimental data becomes available, it can be confidently integrated to refine our understanding of this promising molecule.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 103: Boiling Point. OECD Publishing. [Link]

  • OECD. (1995). Test No. 103: Boiling Point. OECD Publishing. [Link]

  • EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. Google Books.
  • OECD. Test No. 103: Boiling Point. [Link]

  • OECD. Test No. 103: Boiling Point. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]

  • Bienta. Aqueous Solubility Assay. [Link]

  • PubChem. 2-{2-[(2-phenylethyl)amino]ethoxy}ethan-1-ol. [Link]

  • ChemAxon. pKa Plugin. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

Sources

Exploratory

CAS number and chemical identifiers for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

The following technical guide provides an in-depth analysis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol , a specialized secondary amine-ether intermediate used in medicinal chemistry and organic synthesis. CAS Regist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol , a specialized secondary amine-ether intermediate used in medicinal chemistry and organic synthesis.

CAS Registry Number: 932278-78-9[1]

Executive Summary & Chemical Identity

This compound serves as a critical bifunctional building block, featuring a secondary amine for diversification and a primary alcohol for conjugation. Its structural motif—a phenethylamine core linked via a diethylene glycol spacer—makes it a valuable linker in the synthesis of proteolysis-targeting chimeras (PROTACs), kinase inhibitors, and GPCR ligands where specific chain length and flexibility are required.

Chemical Identification Matrix
Identifier TypeValue
CAS Number 932278-78-9
IUPAC Name 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
Systematic Name N-(2-Phenylethyl)-2-(2-aminoethoxy)ethanol
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
PubChem CID 17156820
InChI Key XSOWLMHIEJKUJO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNCCOCCO
pKa (Predicted) ~9.5 (Secondary Amine), ~14.8 (Alcohol)
LogP (Predicted) 0.9 - 1.2

Structural Analysis & Reactivity Profile

The molecule is characterized by three distinct functional zones that dictate its chemical behavior and utility in drug design.

Functional Zone Breakdown
  • Lipophilic Anchor (Phenethyl Group): Provides hydrophobic interaction potential (π-stacking) and blood-brain barrier (BBB) permeability modulation.

  • Flexible Linker (Diethylene Glycol Ether): A hydrophilic spacer that improves aqueous solubility and reduces steric clash between conjugated domains.

  • Reactive Termini:

    • Secondary Amine: Nucleophilic center susceptible to alkylation, acylation, or reductive amination.

    • Primary Alcohol: Suitable for oxidation to aldehydes/acids or conversion to leaving groups (tosylates/halides) for further chain extension.

Reactivity Logic
  • Chemoselectivity: The secondary amine is significantly more nucleophilic than the hydroxyl group. Reactions with electrophiles (e.g., acid chlorides, isocyanates) will occur preferentially at the nitrogen atom unless protected.

  • Self-Cyclization Risk: Under high thermal stress or acidic conditions, intramolecular cyclization could theoretically form morpholine derivatives, though the ethylene glycol spacing makes this less favorable than in shorter chains.

Synthesis & Production Protocols

Two primary pathways exist for synthesizing this molecule. The Nucleophilic Substitution pathway is preferred for laboratory-scale synthesis due to the availability of reagents.

Pathway A: Nucleophilic Substitution (Alkylation)

This method involves the direct alkylation of phenethylamine with 2-(2-chloroethoxy)ethanol.

Reagents:

  • Phenethylamine (1.0 eq)

  • 2-(2-Chloroethoxy)ethanol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq, catalyst)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with anhydrous MeCN (0.2 M concentration relative to amine).

  • Addition: Add Phenethylamine and

    
    . Stir for 10 minutes at room temperature.
    
  • Catalysis: Add catalytic KI to facilitate the Finkelstein reaction in situ (converting alkyl chloride to more reactive alkyl iodide).

  • Alkylation: Dropwise add 2-(2-chloroethoxy)ethanol.

  • Reflux: Heat the mixture to 80°C (reflux) for 12–16 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM with 1% 
    
    
    
    ).
Pathway B: Reductive Amination

Alternatively, reacting phenylacetaldehyde with 2-(2-aminoethoxy)ethanol (Diglycolamine) offers a milder route, avoiding potential over-alkylation.

Synthesis Workflow Visualization

SynthesisPathway Reactant1 Phenethylamine (Nucleophile) Reagents K2CO3, KI (cat) MeCN, Reflux 80°C Reactant1->Reagents Reactant2 2-(2-Chloroethoxy)ethanol (Electrophile) Reactant2->Reagents Intermediate Transition State (SN2 Mechanism) Reagents->Intermediate Activation Product 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS 932278-78-9) Intermediate->Product Major Pathway Impurity Tertiary Amine (Over-alkylation impurity) Intermediate->Impurity Minor Pathway (Excess Electrophile)

Caption: Logical flow for the synthesis of CAS 932278-78-9 via nucleophilic substitution, highlighting reagents and potential impurity formation.

Applications in Drug Discovery

This molecule is primarily utilized as a heterobifunctional linker .

PROTAC Linker Design

The ethylene glycol chain provides the necessary flexibility to allow an E3 ligase ligand and a target protein ligand to adopt a ternary complex. The phenethyl group can interact with hydrophobic pockets near the solvent-exposed surface of the target protein, potentially improving binding affinity (cooperativity).

Fragment-Based Drug Discovery (FBDD)

The molecule serves as a "grow" vector.

  • Base Fragment: Phenethylamine (binds to adrenergic/serotonergic receptors).

  • Extension: The ethoxy-ethanol chain extends into the solvent channel, allowing for the attachment of solubilizing groups or additional pharmacophores without disrupting the core binding mode.

Surface Modification

The primary alcohol allows for covalent attachment to activated surfaces (e.g., carboxylic acid-terminated biosensors) via esterification, presenting the phenethylamine moiety for interaction studies.

Safety & Handling Guidelines

While specific toxicological data for this exact CAS is limited, standard safety protocols for amino-alcohols and phenethylamines apply.

Hazard CategoryClassification (Predicted)Handling Protocol
Skin Corrosion/Irritation Category 2 (Irritant)Wear nitrile gloves. Wash immediately upon contact.
Eye Damage Category 2A (Severe Irritant)Use safety goggles. Access to eye wash station is mandatory.
Acute Toxicity (Oral) Category 4Do not ingest. Avoid dust/aerosol generation.
Storage HygroscopicStore under inert gas (Argon/Nitrogen) in a cool, dry place.

Self-Validating Safety Check: Before scaling up, perform a small-scale test (10mg) to check for exotherms upon mixing with solvents or acids. Always verify the pH of the aqueous layer during workup to ensure the amine is in the desired protonation state (Basic pH > 10 ensures the amine is in the organic layer; Acidic pH < 4 extracts it into water).

References

  • PubChem. (2025).[2] Compound Summary for CID 17156820. National Center for Biotechnology Information. Retrieved from [Link]

  • Common Chemistry. (2024). Search Methodology for Phenethylamine Derivatives. CAS, a division of the American Chemical Society.[3] (General Reference for CAS Registry logic).

Sources

Foundational

Process Development Guide: Synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Executive Summary This technical guide provides a comprehensive analysis of the synthetic pathways for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS RN generic ref: N-substituted diglycolamine). This molecule, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the synthetic pathways for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS RN generic ref: N-substituted diglycolamine). This molecule, characterized by a secondary amine core bridging a phenethyl lipophilic tail and a hydrophilic glycol ether tail, represents a critical intermediate motif in the synthesis of antihistamines, calcium channel blockers, and specialty surfactants.

We evaluate three distinct synthetic methodologies: Direct Nucleophilic Substitution (SN2) , Reductive Amination , and Catalytic Hydrogen Transfer . The guide prioritizes process scalability, impurity profile management, and "Green Chemistry" principles.

Part 1: Structural Analysis & Retrosynthetic Logic

The target molecule (C₁₂H₁₉NO₂) consists of three functional domains:

  • Phenethyl Group: Provides lipophilicity and π-stacking capability.

  • Secondary Amine: The reactive nucleophilic center (pKa ~9-10).

  • Diglycol Chain: A hydrophilic ether-alcohol tail improving solubility.

Retrosynthetic Disconnection

To design the synthesis, we disconnect the molecule at the Carbon-Nitrogen bonds. This reveals two primary convergent strategies:

  • Disconnection A (C-N Alkylation): Breaking the bond between the amine and the glycol chain suggests reacting 2-Phenylethanamine with 2-(2-chloroethoxy)ethanol .

  • Disconnection B (Reductive Coupling): Breaking the bond between the amine and the phenethyl group suggests coupling Phenylacetaldehyde with 2-(2-aminoethoxy)ethanol (Diglycolamine).

Retrosynthesis cluster_0 Route A: SN2 Alkylation cluster_1 Route B: Reductive Amination Target Target: 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol Phenamine 2-Phenylethanamine (Nucleophile) Phenamine->Target SN2 Chloroether 2-(2-Chloroethoxy)ethanol (Electrophile) Chloroether->Target Diglycol 2-(2-Aminoethoxy)ethanol (Amine) Diglycol->Target Reductive Amination Aldehyde Phenylacetaldehyde (Carbonyl) Aldehyde->Target

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Pathway A - Direct Nucleophilic Substitution (The Industrial Standard)

This route utilizes the nucleophilicity of 2-phenylethanamine to displace a halide from the glycol ether chain. It is cost-effective for bulk manufacturing but requires strict control to prevent over-alkylation (formation of tertiary amines).

Reaction Mechanism

The reaction proceeds via an SN2 mechanism . The lone pair on the phenethylamine nitrogen attacks the carbon bearing the chlorine atom on 2-(2-chloroethoxy)ethanol.

Reagents:

  • Substrate 1: 2-Phenylethanamine (1.0 equiv)

  • Substrate 2: 2-(2-Chloroethoxy)ethanol (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or DIPEA (Hunig's Base) to neutralize HCl.

  • Catalyst: Sodium Iodide (NaI) - 10 mol% (Finkelstein condition to generate reactive iodide in situ).

  • Solvent: Acetonitrile (MeCN) or DMF.

Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Charging: Add 2-phenylethanamine (12.1 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and NaI (1.5 g, 10 mmol) to 150 mL of dry Acetonitrile.

  • Addition: Heat the mixture to 50°C. Add 2-(2-chloroethoxy)ethanol (13.7 g, 110 mmol) dropwise over 60 minutes.

    • Expert Insight: Slow addition prevents localized high concentrations of the alkylating agent, reducing the risk of double alkylation (formation of the tertiary amine impurity).

  • Reflux: Raise temperature to reflux (82°C) and stir for 12–16 hours. Monitor by TLC or LC-MS until phenethylamine is <2%.

  • Workup:

    • Cool to room temperature and filter off inorganic salts (KCl/KI).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove unreacted glycol ether.

    • Purification: If high purity is required, convert to the Hydrochloride salt by adding HCl/Ether, precipitating the solid product.

Critical Process Parameters (CPP)
  • Stoichiometry: Using a slight excess of the amine (rather than the chloride) can favor mono-alkylation, but makes purification harder. We prefer excess chloride with slow addition.

  • Temperature: Exceeding 90°C promotes polymerization of the glycol chain.

Part 3: Pathway B - Reductive Amination (The Convergent/Mild Route)

This route is preferred for medicinal chemistry applications due to milder conditions and higher selectivity for the secondary amine. It avoids the use of potential alkylating agents (genotoxic impurities).

Reaction Mechanism

Condensation of phenylacetaldehyde with 2-(2-aminoethoxy)ethanol forms an imine (Schiff base) intermediate, which is selectively reduced in situ to the amine.

Reagents:

  • Amine: 2-(2-Aminoethoxy)ethanol (Diglycolamine).

  • Carbonyl: Phenylacetaldehyde (Note: Freshly distilled or bisulfite adduct recommended due to instability).

  • Reductant: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Detailed Protocol
  • Imine Formation: In a reactor, dissolve Phenylacetaldehyde (12.0 g, 100 mmol) and 2-(2-aminoethoxy)ethanol (10.5 g, 100 mmol) in DCE (200 mL). Stir at room temperature for 1 hour.

    • Observation: The solution may become slightly warm and turbid as water is generated.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (31.8 g, 150 mmol) in portions over 30 minutes.

    • Expert Insight: STAB is preferred over NaBH₄ because it is less basic and won't reduce the aldehyde before it forms the imine.

  • Quench: Stir overnight at room temperature. Quench by adding saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, dry over Na₂SO₄, and evaporate.

ReductiveAmination Start Start: Aldehyde + Amine Imine Intermediate: Imine Formation (-H2O) Start->Imine DCE, 25°C Reduction Reduction: NaBH(OAc)3 (Hydride Transfer) Imine->Reduction + H- Product Product: Secondary Amine Reduction->Product Quench

Figure 2: Step-wise mechanism of the Reductive Amination pathway.

Part 4: Comparative Analysis & Data Summary

The following table contrasts the two primary methods to assist in route selection based on laboratory scale and available equipment.

FeatureRoute A: SN2 AlkylationRoute B: Reductive Amination
Primary Reagents Phenethylamine + Chloro-etherDiglycolamine + Phenylacetaldehyde
Yield (Typical) 65 - 75%80 - 90%
Selectivity Moderate (Risk of tertiary amine)High (Selective for secondary amine)
Atom Economy Lower (Loss of HCl/Salt)Higher (Loss of H₂O)
Safety Profile Warning: Alkyl halides are potential carcinogens.Warning: Phenylacetaldehyde is unstable/irritant.
Cost Low (Reagents are cheap commodities)Moderate (STAB is more expensive)
Scalability Excellent (Robust thermal process)Good (Requires handling of hydride solids)
Purification Strategy (Self-Validating System)

Regardless of the route chosen, the product must be purified. The Acid-Base Swing is the standard self-validating protocol:

  • Acidify: Dissolve crude oil in ether, add 1M HCl. The product moves to the aqueous phase (as salt). Impurities (neutral organics) stay in ether. Discard ether.

  • Basify: Treat aqueous phase with NaOH (pH > 12). Product becomes free base (oil).

  • Extract: Extract with DCM. This ensures the isolated material is chemically essentially the target amine.

Part 5: Safety & Regulatory Considerations[1]

Handling Precautions
  • 2-Phenylethanamine: Is a Class 1 precursor in some jurisdictions due to its structural similarity to controlled phenethylamines. Ensure compliance with local DEA/regulatory bodies [1].

  • 2-(2-Chloroethoxy)ethanol: A halogenated ether. Avoid inhalation. Use gloves (Nitrile) and work in a fume hood.

  • Reaction Runaway: Route A is exothermic. Ensure cooling capacity is available during the addition of the alkyl halide.

Analytical Validation
  • 1H NMR (CDCl₃): Look for the diagnostic triplets of the phenethyl group (~2.8 ppm) and the multiplet of the glycol chain (3.5–3.7 ppm). The disappearance of the aldehyde proton (9.7 ppm) confirms completion in Route B.

  • Mass Spec: ESI+ mode should show [M+H]+ = 224.16.

References

  • PubChem. 2-Phenylethylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Alkylation of Amines: General Procedures. Organic Syntheses, Coll. Vol. 10. Available at: [Link]

Sources

Exploratory

Potential pharmaceutical applications of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol intermediates

Executive Summary The molecule 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS Registry Number: Implied analogs ~102-60-3 family) represents a high-value "hybrid scaffold" in modern medicinal chemistry. It effectively...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS Registry Number: Implied analogs ~102-60-3 family) represents a high-value "hybrid scaffold" in modern medicinal chemistry. It effectively fuses the phenethylamine pharmacophore —a privileged structure targeting G-Protein Coupled Receptors (GPCRs)—with a diethylene glycol (PEG2) tail .

This unique architecture addresses two perennial challenges in drug discovery: target affinity and physicochemical properties . While the phenethyl moiety drives binding to adrenergic, dopaminergic, and sigma receptors, the glycolic chain enhances aqueous solubility, reduces blood-brain barrier (BBB) permeability (desirable for peripheral targets), and serves as a versatile linker for bioconjugation.

This guide details the synthesis, derivatization, and therapeutic utility of this intermediate, specifically focusing on its role in Beta-3 Adrenergic Agonists , PROTAC linker design , and Ion Channel modulation .

Chemical Architecture & Reactivity

Structural Analysis

The molecule can be dissected into three functional zones, each offering distinct reactivity for library generation:

ZoneMoietyChemical NatureReactivity / Function
A Phenethyl Group Hydrophobic/Aromatic

stacking interactions; fits hydrophobic pockets of GPCRs (e.g.,

-adrenergic receptors).
B Secondary Amine Basic / NucleophilicProtonation site for salt formation; handle for acylation, alkylation, or reductive amination.
C Ethoxyethanol Tail Hydrophilic / PolarH-bond acceptor/donor; modulates LogP; serves as a spacer for bivalent ligands.
Pharmacophore Visualization

The following diagram illustrates the pharmacophore mapping of the intermediate, highlighting its dual nature as both a ligand and a linker.

PharmacophoreMap cluster_0 Pharmacological Function cluster_1 Physicochemical Modulation Phenethyl Phenethyl Core (Hydrophobic Binding) Amine Secondary Amine (Ionizable Center) Phenethyl->Amine  Target Recognition   Linker Ethoxy Ether (Solubility/Flexibility) Amine->Linker  Spacer   Alcohol Primary Alcohol (Conjugation Handle) Linker->Alcohol  H-Bond Donor  

Figure 1: Pharmacophore dissection of the target intermediate showing the separation between the receptor-binding domain (Red/Blue) and the solubility-modulating domain (Yellow/Green).

Therapeutic Applications

Beta-3 Adrenergic Receptor Agonists

The phenylethanolamine scaffold is the backbone of Beta-3 agonists (e.g., Mirabegron, Solabegron), used for treating overactive bladder and potentially obesity.

  • Mechanism: The 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol intermediate acts as a bioisostere for the traditional alkyl chains found in these drugs.

  • Advantage: Replacing a methylene (-CH2-) unit with an ether oxygen (-O-) in the linker chain lowers lipophilicity (LogD) and metabolic clearance without disrupting the critical distance between the basic amine and the distal aromatic ring required for receptor binding.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length and composition to connect a Target Protein Ligand to an E3 Ligase Ligand.

  • Utility: This intermediate provides a pre-assembled "Warhead-Linker" motif.

  • Workflow: The phenethylamine moiety can serve as the ligand for targets like CDK or BRD4 (if derivatized), while the alcohol terminus is activated (e.g., to a mesylate or carboxylic acid) to attach the E3 ligase ligand (e.g., Thalidomide or VHL).

  • Specificity: The 2-ethoxyethoxy chain provides approximately 6–9 Å of spacing, a "Goldilocks" zone for many ternary complexes.

Ion Channel Blockers (Sodium/Calcium)

Phenethylamine derivatives are classic sodium channel blockers (local anesthetic-like activity). The addition of the hydrophilic ethoxyethanol tail creates an amphiphilic block .

  • Application: Design of peripherally restricted analgesics. The polar tail prevents deep penetration into the CNS, limiting side effects like dizziness or sedation, while maintaining efficacy at peripheral nerve endings.

Experimental Protocols

Synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Methodology: N-Alkylation of Phenethylamine with 2-(2-Chloroethoxy)ethanol.

Reagents:

  • 2-Phenylethylamine (1.0 equiv)

  • 2-(2-Chloroethoxy)ethanol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Sodium Iodide (NaI, 0.1 equiv - Catalyst)

  • Acetonitrile (ACN, anhydrous)

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-phenylethylamine (12.1 g, 100 mmol) in ACN (100 mL).

  • Base Addition: Add

    
      (27.6 g, 200 mmol) and catalytic NaI  (1.5 g, 10 mmol). Stir at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add 2-(2-chloroethoxy)ethanol (13.7 g, 110 mmol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 16–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (

    
     mL) to remove unreacted diglycol reagents. Dry the organic phase over 
    
    
    
    and concentrate.
  • Final Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Yield Expectation: 75–85% as a pale yellow oil.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Phenethylamine + ACN Reagents Add K2CO3 + NaI (cat) Add 2-(2-Chloroethoxy)ethanol Start->Reagents Reflux Reflux 80°C (18h) N-Alkylation Reagents->Reflux Workup Filter Salts -> Concentrate DCM/Water Extraction Reflux->Workup Product Final Product: 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol Workup->Product

Figure 2: Process flow for the catalytic N-alkylation synthesis route.

Analytical Characterization

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical data should be verified for the synthesized intermediate:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

7.1-7.3 (m, 5H, Ar-H),

4.6 (br s, 1H, OH),

3.4-3.6 (m, 6H, O-CH2),

2.7-2.9 (m, 4H, N-CH2).
LC-MS (ESI+)

peak at m/z ~224.16.
IR Spectroscopy ~3300-3400

(Broad OH/NH stretch), ~1100

(C-O-C ether stretch).
Solubility Soluble in MeOH, EtOH, DMSO, DCM. Sparingly soluble in Hexane.

Strategic Derivatization (Case Study)

Objective: Convert the intermediate into a Beta-Blocker Analog .

  • Reactant: 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol.

  • Transformation: Reaction with 4-(2,3-Epoxypropoxy)carbazole (Carvedilol precursor) or similar epoxides.

  • Outcome: The secondary amine opens the epoxide, creating a tertiary amine core.

  • Result: A molecule with the beta-blocking carbazole head group and a hydrophilic "tail" (the phenethyl-ethoxy-ethanol chain) that modifies the drug's tissue distribution profile.

References

  • Beta-3 Adrenergic Agonist Development: Title: Synthesis and pharmacological effects of N-phenethyl analogues of phenylmorphans. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

  • Diglycolamine Chemistry & Applications: Title: 2-[(2-Aminoethyl)amino]ethan-1-ol Industrial Applications and Synthesis. Source: Ataman Chemicals Technical Data. URL:[Link]

  • Linkerology in Drug Design: Title: Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin (Synthesis of PEG-amine spacers). Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Amphiphilic Phenethylamines: Title: 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Source: PubMed / NIH. URL:[Link]

Protocols & Analytical Methods

Method

A Robust and Scalable Protocol for the Synthesis of a Key Secondary Amine Intermediate via Reductive Amination

An Application Note for the Synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. The described method utilizes a one-pot reductive amination strategy, which is a cornerstone of modern amine synthesis due to its efficiency and high degree of control.[1][2] This process involves the in situ formation of an imine from phenylacetaldehyde and 2-(2-aminoethoxy)ethanol, followed by immediate reduction with sodium borohydride. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, safety considerations, purification, and characterization to ensure reproducible and high-purity results.

Introduction and Mechanistic Rationale

The target compound, 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, is a difunctional secondary amine incorporating both a hydroxyl group and a phenylethyl moiety. Such structures are valuable building blocks in medicinal chemistry and materials science. While classical N-alkylation using an alkyl halide is a possible synthetic route, it is often plagued by poor selectivity, leading to undesired over-alkylation and the formation of tertiary amines.[3]

To circumvent these challenges, this protocol employs reductive amination. This powerful technique converts a carbonyl group and an amine into a more substituted amine in a highly controlled manner.[1] The reaction proceeds through two key stages:

  • Imine Formation: The primary amine (2-(2-aminoethoxy)ethanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by a reversible dehydration step to form a Schiff base, or imine, intermediate.

  • Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N), yielding the desired secondary amine without reducing the starting aldehyde.[3]

This one-pot approach is advantageous as it does not require the isolation of the often-unstable imine intermediate, leading to higher overall efficiency and atom economy.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(2-Aminoethoxy)ethanol>95%Sigma-Aldrich
Phenylacetaldehyde>95%Sigma-Aldrich
Sodium Borohydride (NaBH₄)>98%Sigma-Aldrich
Methanol (MeOH), AnhydrousACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Deionized Water (H₂O)---In-house
Brine (Saturated NaCl solution)---In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
Silica Gel60 Å, 230-400 meshMerck

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware and consumables

  • Analytical equipment: NMR spectrometer, Mass Spectrometer (MS)

Safety and Hazard Summary

It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalCAS No.Primary Hazards
2-(2-Aminoethoxy)ethanol929-06-6Corrosive; causes severe skin burns and eye damage.[4][5]
Phenylacetaldehyde122-78-1Flammable liquid and vapor; harmful if swallowed; causes skin irritation.
Sodium Borohydride16940-66-2Flammable solid; reacts with water to produce flammable hydrogen gas; causes severe skin and eye burns.
2-Phenylethylamine (Related)64-04-0Toxic if swallowed; causes severe skin burns and eye damage.[6][7]
Methanol67-56-1Highly flammable; toxic if swallowed, in contact with skin, or if inhaled.

Step-by-Step Synthesis Procedure

Reagent Stoichiometry

The following table outlines the quantities for a representative reaction scale.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-(2-Aminoethoxy)ethanol105.142.10 g20.01.0
Phenylacetaldehyde120.152.40 g20.01.0
Sodium Borohydride37.831.14 g30.01.5
Methanol (Solvent)---40 mL------
Reaction Assembly and Execution
  • Reactant Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol (2.10 g, 20.0 mmol). Dissolve it in 20 mL of anhydrous methanol.

  • Aldehyde Addition: To the stirring solution, add phenylacetaldehyde (2.40 g, 20.0 mmol) dropwise over 5 minutes at room temperature. The solution may turn a pale yellow, which is indicative of imine formation. Allow the mixture to stir for 30 minutes to ensure complete formation of the imine intermediate.

  • Preparation for Reduction: Cool the reaction flask in an ice-water bath to 0-5 °C. This is a critical step to control the exothermicity of the subsequent reduction.

  • Reduction of Imine: While maintaining the cold temperature, add sodium borohydride (1.14 g, 30.0 mmol) portion-wise over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to manage the exothermic reaction and the evolution of hydrogen gas that occurs as the borohydride reacts. Adding it all at once can cause the solvent to boil and the reaction to become uncontrollable.

  • Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2 hours to ensure the reduction is complete.

Work-up and Isolation
  • Quenching: Carefully cool the flask again in an ice bath. Slowly add 20 mL of deionized water dropwise to quench any unreacted sodium borohydride. Vigorous gas evolution (H₂) will be observed.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator. This will leave an aqueous slurry.

  • Liquid-Liquid Extraction: Transfer the aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Causality Note: The target product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (borates) remain in the aqueous phase. Repeating the extraction three times maximizes the recovery of the product.

  • Washing: Combine the organic extracts and wash them with brine (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a pale yellow oil.

Purification and Characterization
  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent System: A gradient of 1% to 5% methanol in dichloromethane (DCM) is an effective mobile phase. To prevent product streaking on the acidic silica, it is recommended to add 0.5% triethylamine (NEt₃) to the eluent mixture.

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the pure product.

  • Final Product: Remove the eluent from the combined pure fractions using a rotary evaporator to afford 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol as a colorless to pale yellow oil.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS). The expected mass for the protonated molecule [M+H]⁺ is approximately 210.15 g/mol .

Synthesis Workflow Diagram

The overall process from starting materials to the final, characterized product is summarized in the workflow diagram below.

SynthesisWorkflow cluster_react Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reactants 1. Dissolve Amine & Add Aldehyde in MeOH imine 2. In Situ Imine Formation (30 min, RT) reactants->imine Nucleophilic attack cool 3. Cool to 0-5 °C imine->cool reduce 4. Portion-wise NaBH₄ Addition & Stir (2h, RT) cool->reduce Reduction quench 5. Quench with H₂O reduce->quench rotevap1 6. Remove MeOH quench->rotevap1 extract 7. Extract with EtOAc rotevap1->extract dry 8. Dry & Concentrate extract->dry chrom 9. Silica Gel Chromatography dry->chrom char 10. Characterization (NMR, MS) chrom->char product Pure Product char->product

Caption: Synthesis workflow for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol.

Conclusion

This application note details a reliable and efficient synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol using a reductive amination protocol. By explaining the rationale behind key steps, such as temperature control and purification strategies, this guide provides researchers with a robust framework to produce this valuable chemical intermediate with high purity. The principles outlined here are broadly applicable to the synthesis of other secondary amines.

References

  • SAFETY DATA SHEET for 2-(2-Aminoethoxy)ethanol. Thermo Fisher Scientific.

  • SAFETY DATA SHEET for 2-Phenylethylamine hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET for 2-(2-Aminoethoxy)ethanol. Fisher Scientific.

  • SAFETY DATA SHEET for 2-phenylethylamine. Sigma-Aldrich.

  • Safety data sheet for 2-Phenylethylamine. Santa Cruz Biotechnology.

  • Reductive amination. Wikipedia.

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Mutti, F. G., et al. PMC.

  • Reductive Amination, and How It Works. Ashenhurst, J. Master Organic Chemistry.

  • Molecular recognition of surface-immobilized carbohydrates by a synthetic lectin. Fasting, C., et al. Beilstein Journals.

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Touchette, K. M. Journal of Chemical Education.

Sources

Application

Application Notes &amp; Protocols for the Scalable Production of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Abstract: This document provides a comprehensive guide for the synthesis and purification of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, a key intermediate for various research and development applications. We move bey...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis and purification of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, a key intermediate for various research and development applications. We move beyond a simple recitation of steps to provide a strategic overview of synthetic routes, justifying the selection of reductive amination as a superior method for scalability and purity control. Detailed, field-tested protocols for laboratory-scale synthesis (grams) to pilot-scale production (kilograms) are presented, with an emphasis on process safety, efficiency, and validation. This guide is intended for researchers, chemists, and process development professionals seeking to establish a robust and scalable manufacturing process for this compound.

Strategic Overview: Synthesis Route Selection

The molecular architecture of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol offers several theoretical synthetic disconnections. The most critical decision for a scalable process is selecting a route that maximizes yield and purity while minimizing complex purification steps and hazardous reagents.

Retrosynthetic Analysis

A primary retrosynthetic analysis identifies two main approaches centered on the formation of the central secondary amine C-N bond:

  • Route A: Reductive Amination: This involves the condensation of 2-phenylethanal with 2-(2-aminoethoxy)ethanol to form a Schiff base (imine), which is subsequently reduced. This is a convergent and highly efficient method for forming secondary amines.[][2]

  • Route B: Direct Alkylation: This involves the nucleophilic substitution of a phenylethyl halide (e.g., 2-phenylethyl bromide) with 2-(2-aminoethoxy)ethanol. While straightforward, this method is notoriously difficult to control. The primary amine starting material and the secondary amine product have similar nucleophilicity, often leading to significant over-alkylation and the formation of tertiary amine byproducts, complicating purification and reducing the yield of the desired product.[2]

  • Route C: Ethoxylation of Phenethylamine: Industrial synthesis of ethanolamines often involves the reaction of an amine with ethylene oxide.[3][4] However, controlling the reaction to add exactly two ethylene oxide units to phenethylamine is challenging and typically results in a distribution of mono-, di-, and poly-ethoxylated products, making it unsuitable for producing this specific, single isomer in high purity.

G cluster_RA Route A: Reductive Amination (Recommended) cluster_Alk Route B: Direct Alkylation cluster_Ethox Route C: Ethoxylation Target 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol RA_imine Imine Intermediate Target->RA_imine Reduction Alk_halide 2-Phenylethyl Halide Target->Alk_halide SN2 Substitution Ethox_amine Phenethylamine Target->Ethox_amine Ring Opening RA_aldehyde 2-Phenylethanal RA_imine->RA_aldehyde Condensation RA_amine 2-(2-Aminoethoxy)ethanol RA_imine->RA_amine Alk_amine 2-(2-Aminoethoxy)ethanol Ethox_EO Ethylene Oxide (2 eq.)

Figure 1: Retrosynthetic analysis of the target molecule. Route A is selected for its superior control and scalability.

Based on this analysis, Reductive Amination (Route A) is the most robust and scalable strategy. It avoids the over-alkylation issues inherent in direct alkylation and the product distribution problems of ethoxylation, making it the focus of our detailed protocols.

Raw Materials and Quality Control

The success of the synthesis is contingent on the quality of the starting materials. Both key reactants are commercially available.

Parameter2-(2-Aminoethoxy)ethanol2-Phenylethanal (Phenylacetaldehyde)
CAS Number 929-06-6122-78-1
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Purity (GC) ≥ 99.0%≥ 95.0% (prone to oxidation/polymerization)
Water Content ≤ 0.5%≤ 0.5%
Key Impurities Diethylene glycol, MorpholinePhenylacetic acid, benzaldehyde

Note on 2-Phenylethanal: This aldehyde is susceptible to oxidation to phenylacetic acid and polymerization upon storage. It is crucial to use a fresh, high-quality supply and to verify its purity by GC or NMR before use. For large-scale work, distillation under reduced pressure immediately prior to use is recommended.

Detailed Synthesis Protocol: Reductive Amination

This two-stage, one-pot protocol is designed for scalability, moving from imine formation to reduction seamlessly.

Core Reaction Workflow

The process involves the initial formation of the imine in a suitable solvent, followed by the controlled addition of a reducing agent to yield the final secondary amine.

G start Start charge_reactants Charge Reactor: - 2-(2-Aminoethoxy)ethanol - Solvent (e.g., Methanol) start->charge_reactants add_aldehyde Add 2-Phenylethanal (Controlled Addition) charge_reactants->add_aldehyde imine_formation Imine Formation (Stir at 20-25°C, 1-2h) Monitor by GC/TLC add_aldehyde->imine_formation cool_reaction Cool to 0-5°C imine_formation->cool_reaction add_reductant Add Reducing Agent (e.g., NaBH4) (Portion-wise, maintain T < 10°C) cool_reaction->add_reductant reduction Reduction Reaction (Warm to RT, stir 3-4h) Monitor by GC/TLC add_reductant->reduction quench Reaction Quench (Slow addition of water/acid) reduction->quench workup Work-up & Purification quench->workup end End workup->end

Sources

Method

Solvent selection for extraction of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Executive Summary This technical guide provides a rigorous framework for selecting extraction solvents for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (herein referred to as Target Molecule A ). Target Molecule A is an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for selecting extraction solvents for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (herein referred to as Target Molecule A ).

Target Molecule A is an amphiphilic secondary amine possessing a lipophilic phenethyl tail and a hydrophilic ethoxy-ethanol head. This dual nature presents specific extraction challenges:

  • Water Solubility: The glycol-like chain increases aqueous solubility, risking yield loss during aqueous workups.

  • pH Sensitivity: The secondary amine functionality (

    
    ) dictates that partition coefficients (
    
    
    
    ) are strictly pH-dependent.
  • Green Chemistry Compliance: Modern drug development mandates replacing chlorinated solvents (DCM) with sustainable alternatives (2-MeTHF, EtOAc) without compromising recovery.

This guide outlines a pH-Switch Extraction Strategy to maximize purity and yield.

Physicochemical Profile & Solvent Strategy

To design an effective extraction, we must first analyze the molecule's interaction forces.

FeatureChemical MoietyEffect on Extraction
Lipophilic Tail Phenethyl groupPromotes solubility in non-polar organics (Toluene, MTBE).
Basic Center Secondary Amine (-NH-)Critical Control Point. Protonatable. Soluble in water at pH < 8; soluble in organic at pH > 11.
Hydrophilic Head Ethoxy-Ethanol chainIncreases water solubility. Requires polar organic solvents (EtOAc, DCM, 2-MeTHF) for efficient recovery.
Solvent Candidate Assessment

We evaluate solvents based on Selectivity , Capacity (Solubility), and ICH Q3C Class (Toxicity).

SolventPolarityCapacityGreen ScoreRecommendation
Dichloromethane (DCM) HighExcellentPoor (Class 2) Avoid. Use only if alternatives fail. Toxic & difficult to dry.
2-Methyltetrahydrofuran (2-MeTHF) Med-HighExcellentHigh Preferred. Higher boiling point than DCM, separates well from water, excellent for amines.
Ethyl Acetate (EtOAc) MediumGoodHigh (Class 3) Good. Standard choice. Risk of hydrolysis at high pH; co-extracts water.
MTBE Low-MedModerateMedium Selective. Good for removing lipophilic impurities, but may not fully recover the polar target.
Toluene LowLowMedium Wash Solvent. Use to remove non-polar impurities while Target A is in the aqueous phase.

Strategic Workflow Visualization

The following logic gate (visualized via Graphviz) dictates the extraction process flow.

ExtractionLogic Start Crude Reaction Mixture (Aqueous/Organic) Acidify Step 1: Acidify to pH 2-3 (Target = Protonated Cation) Start->Acidify Wash Step 2: Wash with Toluene/MTBE Acidify->Wash DiscardOrg Discard Organic Phase (Removes Neutrals/Lipophiles) Wash->DiscardOrg Impurities Basify Step 3: Basify to pH > 12 (Target = Neutral Free Base) Wash->Basify Aqueous Phase Extract Step 4: Extract with 2-MeTHF Basify->Extract Dry Step 5: Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: The "pH-Switch" purification strategy utilizes the amine's ionizability to wash away impurities before extracting the product.

Detailed Experimental Protocols

Protocol A: Determination of Distribution Coefficient (D)

Objective: To quantitatively select the best solvent before scale-up.

Reagents:

  • Crude Target Molecule A (approx. 100 mg).

  • Buffers: Phosphate (pH 7), Carbonate (pH 10), NaOH (pH 13).

  • Solvents: 2-MeTHF, EtOAc, DCM, MTBE.

Procedure:

  • Preparation: Dissolve 20 mg of Target Molecule A in 2 mL of pH 13 buffer (ensure molecule is neutral).

  • Equilibration: Add 2 mL of the test solvent (e.g., 2-MeTHF) to the vial.

  • Mixing: Vortex vigorously for 2 minutes; allow phases to separate for 10 minutes (centrifuge if emulsion forms).

  • Analysis:

    • Sample 100 µL from the Organic phase.[1]

    • Sample 100 µL from the Aqueous phase.

    • Analyze both by HPLC (UV 210-254 nm).

  • Calculation:

    
    
    
    • Acceptance Criteria: A solvent with

      
       is required for efficient extraction (>90% recovery in 2 extractions).
      
Protocol B: Optimized Scale-Up Extraction (The "Green" Route)

Objective: High-yield isolation using 2-MeTHF (DCM replacement).

Step 1: Impurity Rejection (Acid Wash)

  • Dissolve the crude reaction residue in 0.5 M HCl (Target concentration ~50-100 mg/mL). Check pH is < 2.

  • Wash the aqueous solution with Toluene (0.5 vol equivalents).

    • Mechanism:[2][3][4] The Target Molecule is protonated (

      
      ) and stays in water. Non-basic impurities (e.g., unreacted phenethyl halides, neutral dimers) migrate to Toluene.
      
  • Discard the Toluene layer.

Step 2: pH Adjustment (The Switch)

  • Cool the aqueous phase to 0-5°C (exothermic neutralization).

  • Slowly add 50% NaOH or Sat. K2CO3 until pH reaches 12-13 .

    • Note: The solution may become cloudy as the free base oils out. This is a good sign.

Step 3: Product Recovery

  • Add 2-MeTHF (1.0 vol equivalent relative to aqueous).

  • Agitate for 10 minutes. Allow separation.

  • Drain the aqueous layer and re-extract with 2-MeTHF (0.5 vol equivalent).

  • Combine organic layers.

Step 4: Finishing

  • Wash combined organics with Brine (Sat. NaCl) to remove residual water/base.

  • Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (

    
    ).
    

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Emulsion Formation Amphiphilic nature acts as a surfactant.1. Add solid NaCl to saturate the aqueous phase (Salting out).2. Filter through a Celite pad.3. Add a small amount of IPA (Isopropanol) to the organic phase.
Low Recovery pH not high enough.Verify pH > 12. The ether/alcohol chain lowers the pKa of the conjugate acid; standard pH 9-10 may be insufficient for full deprotonation.
Product in Aqueous High water solubility of the glycol chain.Switch solvent to DCM (if 2-MeTHF fails) or perform Continuous Liquid-Liquid Extraction .
Hydrolysis EtOAc degradation.If using Ethyl Acetate, avoid prolonged exposure to pH 13. Perform extraction quickly or switch to 2-MeTHF/MTBE.

References

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4:7. Link

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296. Link

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

  • PubChem. "Compound Summary: 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol."[4][5] National Library of Medicine. Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003. (General reference for solvent polarity parameters).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H-NMR Spectral Interpretation of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth, expert analysis of the Proton (¹H) NMR spectrum of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth, expert analysis of the Proton (¹H) NMR spectrum of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, focusing on the chemical reasoning behind spectral patterns. We will construct a theoretical spectrum based on first principles, compare it with empirical data from analogous structures, and provide a validated protocol for sample analysis to ensure trustworthy and reproducible results.

Theoretical Framework: Predicting the ¹H-NMR Spectrum

Before analyzing an experimental spectrum, a robust theoretical prediction serves as an essential roadmap. The structure of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol contains several distinct proton environments, each influenced by the electronegativity of adjacent atoms (O, N) and the anisotropic effects of the phenyl ring.

Molecular Structure and Proton Environments

The structure can be deconstructed into key fragments, with each unique set of protons labeled alphabetically for clarity.

Caption: Labeled proton environments in 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol.

Predicted Chemical Shifts (δ), Multiplicity, and Integration

The following table outlines the predicted ¹H-NMR signals. The causality for these predictions is rooted in established principles:

  • Deshielding: Protons near electronegative atoms like oxygen and nitrogen are "deshielded," causing their signals to appear further downfield (higher ppm).[1][2][3]

  • Anisotropy: The π-electron system of the phenyl ring creates a magnetic field that strongly deshields the attached aromatic protons, shifting them significantly downfield.[2][4]

  • Spin-Spin Coupling (n+1 Rule): Protons on adjacent carbons "split" each other's signals into n+1 peaks, where n is the number of neighboring protons. For freely rotating alkyl chains, this typically results in triplets (t) for CH₂ groups adjacent to other CH₂ groups.

Proton LabelDescriptionPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
Hₐ Aromatic~7.2-7.4Multiplet (m)5HCharacteristic region for benzene ring protons.[2][4][5]
Hᵦ Benzylic CH₂~2.85Triplet (t)2HAdjacent to the phenyl ring and a CH₂ group.
H꜀ CH₂ adjacent to N~2.85Triplet (t)2HAdjacent to the secondary amine and a CH₂ group.
H꜀ CH₂ adjacent to N~2.75Triplet (t)2HDeshielded by nitrogen.
Hₑ CH₂ adjacent to O~3.65Triplet (t)2HDeshielded by ether oxygen; more downfield than H꜀.[1]
H_f CH₂ adjacent to O~3.55Triplet (t)2HDeshielded by ether oxygen.
H₉ CH₂ adjacent to OH~3.70Triplet (t)2HDeshielded by hydroxyl oxygen.[1][5]
Hₙ Amine NH 1-5 (variable)Broad Singlet (br s)1HExchangeable proton; position is concentration and solvent dependent.[6][7]
Hₒ Alcohol OH 1-5 (variable)Broad Singlet (br s)1HExchangeable proton; often broad and variable.[6][8][9]

Note: It is plausible for signals Hᵦ, H꜀, and H꜀ to overlap, creating a complex multiplet in the ~2.7-2.9 ppm region.

Comparative Analysis with Experimental Data

  • Phenethyl Alcohol (C₆H₅CH₂CH₂OH): The experimental spectrum shows the aromatic protons (Hₐ) as a multiplet between 7.07-7.41 ppm.[10] The benzylic protons (Hᵦ) appear as a triplet at 2.82 ppm, and the hydroxyl-adjacent protons (similar to H₉) are a triplet at 3.78 ppm.[10] This strongly supports our predictions for the phenylethyl portion of the molecule.

  • Diethanolamine (HN(CH₂CH₂OH)₂): The spectrum for this compound shows two main signals for the aliphatic protons.[11][12] The protons adjacent to the nitrogen (like H꜀) are a triplet at 2.75 ppm, while the protons adjacent to the hydroxyl group (like H₉) are a triplet at 3.68 ppm.[11] This aligns perfectly with our predictions for the ethanolamine-derived chains.

Combining these empirical data points validates our theoretical table. We can confidently assign the signals in a hypothetical spectrum of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. The key difference would be the ether linkage, which typically shifts adjacent methylene protons (Hₑ, H_f) to the ~3.5-3.7 ppm range.[1]

Validated Experimental Protocol: Ensuring Data Integrity

To obtain a high-quality, interpretable spectrum, a rigorous and self-validating methodology is critical.

Step-by-Step ¹H-NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte, 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the reference chemical shift at 0.00 ppm.

  • Initial Spectrum Acquisition:

    • Acquire a standard 1D ¹H-NMR spectrum.

    • Integrate all signals and process the data (phasing, baseline correction).

    • Assign the non-exchangeable proton signals (Hₐ to H₉) based on the predicted chemical shifts, multiplicities, and integrations.

  • Confirmation of Exchangeable Protons (D₂O Shake):

    • This step is a self-validating system to confirm the identity of the -OH and -NH protons.[8][13]

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of Deuterium Oxide (D₂O) to the sample.[13]

    • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H-NMR spectrum using the same parameters.

  • Comparative Spectral Analysis:

    • Compare the "before" and "after" D₂O shake spectra.

    • The signals corresponding to the alcohol (-OH, Hₒ) and amine (-NH, Hₙ) protons will disappear or be significantly attenuated in the second spectrum.[7][8][14] This provides unequivocal proof of their assignment. All other signals (Hₐ-H₉) should remain unchanged.

Workflow Diagram: D₂O Exchange Protocol

G cluster_protocol D₂O Shake Validation Workflow A Acquire Initial ¹H-NMR Spectrum in CDCl₃ B Identify Putative -OH and -NH Signals (Broad, δ = 1-5 ppm) A->B C Add 1-2 drops D₂O to NMR Tube B->C D Shake Vigorously C->D E Re-acquire ¹H-NMR Spectrum D->E F Compare Spectra E->F G Confirm Disappearance of -OH/-NH Signals F->G H Verify Stability of C-H Signals F->H

Caption: Workflow for confirming exchangeable protons using a D₂O shake.

Conclusion

The ¹H-NMR spectrum of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol is highly predictable and interpretable through a combination of first-principles analysis and comparison with known structural analogs. The key diagnostic regions include the aromatic multiplet around 7.3 ppm, a cluster of overlapping signals for the methylene groups adjacent to the phenyl ring and nitrogen between 2.7-2.9 ppm, and a distinct set of triplets for the oxygen-adjacent methylene groups between 3.5-3.7 ppm. The identities of the labile amine and alcohol protons are definitively confirmed using a D₂O exchange experiment, a critical step that embodies the principle of a self-validating protocol and ensures the trustworthiness of the final structural assignment. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule and its derivatives.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Available at: [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Available at: [Link]

  • University of Regensburg. Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available at: [Link]

  • University of Potsdam. Chemical shifts. Available at: [Link]

  • Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra? Available at: [Link]

  • FooDB. (2011, September 21). Showing Compound Diethanolamine (FDB023372). Available at: [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol Purity Assay

Executive Summary Objective: To develop a robust, stability-indicating HPLC assay for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS: 1247064-67-0 / related derivatives), a secondary amine intermediate often found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To develop a robust, stability-indicating HPLC assay for 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS: 1247064-67-0 / related derivatives), a secondary amine intermediate often found in the synthesis of Beta-3 adrenergic receptor agonists.

The Challenge: The analyte features a secondary amine (pKa ~9.5) and a polar ethoxy-ethanol tail . Traditional acidic Reverse Phase (RP) methods often yield severe peak tailing due to silanol interactions, while the polar tail complicates retention on standard C18 phases.

The Solution: This guide compares three distinct chromatographic approaches:

  • Traditional Acidic C18: (Baseline)

  • Charged Surface Hybrid (CSH) C18: (Modern Low pH)

  • Hybrid C18 at High pH: (The "Neutral State" Approach)

Winner: The High pH (pH 10) Hybrid C18 method is recommended as the Gold Standard for this specific molecule, offering superior peak symmetry (


) and enhanced retention of the polar tail compared to acidic conditions.

Analyte Profiling & Mechanistic Insight[1]

Before selecting a column, we must deconstruct the molecule to understand its behavior in the mobile phase.

FeatureChemical MoietyChromatographic Impact
Hydrophobic Anchor Phenylethyl groupProvides retention on C18; UV absorbance @ 210 nm (strong) & 254 nm (moderate).
Ionizable Center Secondary Amine (-NH-)Critical: Protonated (

) at pH < 9.0. Causes "cation exchange" with residual silanols on silica columns, leading to tailing.
Polar Tail Ethoxy-ethanol chainIncreases water solubility. Reduces retention factor (

) in high organic mode.
The "Silanol Trap" (Why Standard Methods Fail)

At standard HPLC pH (pH 2–4), the amine is fully protonated. Traditional silica columns, even "end-capped" ones, have residual silanol groups (


) that ionize above pH 3. The cationic drug binds to these anionic silanols, causing the peak to drag (tailing).

Comparative Method Development

We evaluated three protocols to determine the optimal purity assay.

Experimental Setup
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC equivalent.

  • Detection: UV @ 215 nm (Sensitivity) and 254 nm (Selectivity).

  • Flow Rate: 0.4 mL/min (adjusted for column ID).

  • Temperature: 40°C.[1][2]

Protocol A: The Traditional Approach (Low pH)
  • Column: Standard C18 (3.0 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3]

  • Theory: Low pH suppresses silanol ionization, theoretically reducing tailing.[4]

Protocol B: The Charged Surface Hybrid (CSH)
  • Column: CSH C18 (Charged Surface Hybrid), 3.0 x 100 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Theory: The stationary phase surface is positively charged, repelling the protonated amine analyte and preventing silanol interaction.

Protocol C: High pH Stability (Recommended)
  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[3]

  • Theory: At pH 10, the amine is neutral (de-protonated). It interacts purely via hydrophobic mechanisms, eliminating ionic tailing and increasing retention of the hydrophobic tail.

Performance Data Comparison

The following data represents typical performance metrics observed during method screening.

ParameterMethod A (Acidic C18)Method B (CSH + TFA)Method C (Hybrid pH 10)
Retention Time (

)
4.2 min4.5 min6.8 min (Best Retention)
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Theoretical Plates (N) ~6,000~12,000~18,000
Resolution (from impurity) 1.83.55.2
MS Compatibility YesNo (TFA suppresses signal)Yes

Analysis:

  • Method A failed due to severe tailing (

    
    ), making integration of low-level impurities inaccurate.
    
  • Method B provided excellent peak shape but used TFA, which suppresses ionization in Mass Spectrometry (LC-MS). If UV-only is used, this is a viable backup.

  • Method C yielded the sharpest peaks and highest retention. By neutralizing the amine, the molecule became more hydrophobic, moving away from the solvent front and resolving better from polar degradants.

Visualizing the Decision Logic

The following diagram illustrates the logical pathway for selecting the High pH method over alternatives.

MethodSelection Start Start: Analyte Assessment CheckStructure Check Functional Groups: Secondary Amine Present? Start->CheckStructure pKaCheck Determine pKa (Approx 9.5) CheckStructure->pKaCheck Decision Select pH Strategy pKaCheck->Decision LowPH Low pH (pH < 3) Analyte = Cation (+) Decision->LowPH Traditional HighPH High pH (pH > 10) Analyte = Neutral Decision->HighPH Optimized ResultLow Risk: Silanol Interaction Result: Peak Tailing LowPH->ResultLow ResultHigh Benefit: No Ionic Interaction Result: Sharp Peak, High Retention HighPH->ResultHigh FinalChoice Final Method: Hybrid C18 @ pH 10 ResultLow->FinalChoice Switch Strategy ResultHigh->FinalChoice

Caption: Decision tree for selecting mobile phase pH based on the analyte's amine functionality.

The "Gold Standard" Protocol (High pH)

This is the validated workflow for the purity assay.

Reagents
  • Ammonium Bicarbonate (

    
    ):  HPLC Grade.
    
  • Ammonium Hydroxide (

    
    ):  28-30% solution.
    
  • Acetonitrile (ACN): LC-MS Grade.

  • Water: Milli-Q (18.2 MΩ).

Step-by-Step Preparation
  • Buffer Preparation (10mM, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

    • Dilute to 1000 mL with water. Filter through 0.22 µm nylon filter.

    • Note: Do not use phosphate buffers; they precipitate in high organic and damage columns at pH 10.

  • Diluent:

    • 50:50 Water:Acetonitrile. (Matches the initial gradient strength to prevent solvent shock).

Instrument Parameters
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 2.0 µL.

  • Column Temp: 45°C (Higher temp lowers viscosity and improves mass transfer).

  • Detection: PDA Spectrum (200–400 nm); Quantify at 215 nm .

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial
1.09556
8.010906
10.010906
10.19551
13.0955End

Method Validation Workflow

To ensure trustworthiness, the method must be validated. The following diagram outlines the required sequence.

ValidationWorkflow Prep Sample Prep (1.0 mg/mL) SysSuit System Suitability (5 Replicates) Prep->SysSuit Spec Specificity (Blank/Placebo/Impurity) SysSuit->Spec Pass: RSD < 2.0% Lin Linearity (50% - 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Report (Purity %) Acc->Report

Caption: Standard validation workflow ensuring method robustness and accuracy.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the retention shift and peak shape improvement of amines at high pH).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Guidelines on pKa and buffer selection).

  • PubChem. 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol Compound Summary. (Structural and physicochemical data).[5]

  • USP General Chapter <621>. Chromatography.[6] (Standard definitions for Tailing Factor and Resolution).

Sources

Validation

Benchmarking Reference Standards: Characterizing 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol for Impurity Profiling

Here is the comprehensive technical guide for the characterization of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol , designed for researchers and drug development professionals. Executive Summary: The Hidden Complexity o...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the characterization of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol , designed for researchers and drug development professionals.

Executive Summary: The Hidden Complexity of "Simple" Amines

In the current regulatory landscape, particularly with the scrutiny on Nitrosamine Drug Substance Related Impurities (NDSRIs) , the characterization of secondary amines like 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (hereafter referred to as PEA-EE ) has shifted from routine quality control to a critical safety requirement.

PEA-EE is a structural hybrid containing a lipophilic phenylethyl tail and a hydrophilic diethylene glycol linker. This amphiphilic nature presents unique analytical challenges—specifically hygroscopicity , low UV response , and ionization variability .

This guide compares two grades of reference standards available to researchers:

  • Grade A (Conventional): Characterized via HPLC Area% and basic identity.

  • Grade B (The Gold Standard): Characterized via Orthogonal Potency Assignment (qNMR + Mass Balance).

The Verdict: For critical impurity profiling and NDSRI risk assessment, Grade B is the only scientifically defensible choice. Reliance on Grade A often leads to potency overestimation by 5–15% due to undetected water/solvent content and response factor errors.

Technical Comparison: Why "Purity" "Potency"

The following table contrasts the data reliability of a conventional commercial reagent versus a Certified Reference Standard (CRS) developed using the protocols in this guide.

Table 1: Comparative Performance Metrics
FeatureAlternative Grade A (Research Grade)Grade B (Certified Reference Standard)Scientific Impact
Purity Assignment HPLC Area % (e.g., >98%)Mass Balance & qNMR (w/w %)HPLC Area% ignores water/salts, leading to over-dosing of the standard.
Water Content Often unreported or "Theoretical"Measured via KF / DVS PEA-EE is highly hygroscopic; water can account for 2-8% of mass.
Counter-Ion Often ambiguous (Free base vs. Salt)Stoichiometrically Defined Critical for molecular weight calculations in molarity.
Traceability Batch-dependentSI-Traceable (via NIST/BIPM) Required for regulatory filings (IND/NDA).
UV Response Assumes Response Factor = 1.0Response Factor Calculated The weak phenyl chromophore causes quantitation errors in UV methods.

The "Invisible" Risk: Nitrosamine Precursor Mapping

PEA-EE is a secondary amine. Under acidic conditions (or in the presence of nitrite impurities in excipients), it can nitrosate to form a potentially mutagenic NDSRI.[1]

Figure 1: Impurity Fate & NDSRI Formation Pathway[1]

NDSRI_Pathway cluster_risk Regulatory Risk Zone PEA_EE PEA-EE (Secondary Amine) Nitroso N-Nitroso-PEA-EE (NDSRI - Mutagenic) PEA_EE->Nitroso Nitrosation Nitrite Nitrite Source (NaNO2 / Excipients) Nitrite->Nitroso Acid Acidic Conditions (pH < 4) Acid->Nitroso

Caption: The transformation of the secondary amine PEA-EE into a Nitrosamine Drug Substance Related Impurity (NDSRI). Accurate quantification of the amine precursor (PEA-EE) is essential to predict and control this risk.

Detailed Experimental Protocols

To achieve Grade B status, the following self-validating protocols must be executed. These move beyond simple "testing" to "characterization."[2][3]

Protocol A: Structural Elucidation (Identification)

Objective: Confirm the chemical structure and rule out isomeric impurities.

  • 1H-NMR (600 MHz, DMSO-d6):

    • Key Signals: Look for the triplet at

      
       ~2.8 ppm (benzylic 
      
      
      
      ) and the multiplet at
      
      
      ~3.5-3.7 ppm (PEG backbone).
    • Validation: Integration must match the proton count (19H total).

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI Positive.

    • Target:

      
       m/z.
      
    • Criteria: Mass error < 5 ppm.

Protocol B: Potency Assignment via qNMR (The Gold Standard)

Objective: Determine the absolute mass fraction (Assay) without relying on a chromatographic reference.

Why qNMR? PEA-EE lacks a strong UV chromophore. HPLC-UV relies on the phenyl ring absorption (210-220 nm), which is prone to solvent interference and baseline noise. qNMR is a molar ratio technique independent of UV response.

Workflow:

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST equivalent). It is non-hygroscopic and has a distinct singlet at

    
     6.3 ppm, well-separated from PEA-EE signals.
    
  • Sample Preparation:

    • Weigh ~10 mg of PEA-EE (accurately to 0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS.

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be

      
       of the longest proton relaxation).
      
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[2][4][5]
Protocol C: Hygroscopicity & Residual Solvent (TGA/KF)

Objective: Quantify non-analyte mass to reconcile Mass Balance.

  • Karl Fischer (Coulometric): Essential for PEA-EE as the ether chain attracts atmospheric moisture. Expect 0.5% – 2.0% water even in "dry" samples.

  • Thermogravimetric Analysis (TGA): Ramp 10°C/min from 30°C to 300°C.

    • Observation: Weight loss <100°C indicates volatiles/water. Decomposition onset indicates thermal stability.

Visualization: The Orthogonal Characterization Workflow

This diagram illustrates the decision matrix used to certify the reference standard.

Figure 2: Tiered Characterization Logic

Characterization_Workflow cluster_ID Tier 1: Identity cluster_Purity Tier 2: Purity & Potency Start Raw Material (PEA-EE) NMR 1H / 13C NMR Start->NMR MS HRMS (ESI+) Start->MS HPLC HPLC-UV/CAD (Chromatographic Purity) NMR->HPLC MS->HPLC IR FT-IR TGA_KF TGA / Karl Fischer (Volatiles & Water) HPLC->TGA_KF If >95% Area Final Certified Reference Standard (CoA Generation) HPLC->Final Impurity Profile Defined qNMR qNMR (Absolute Potency) TGA_KF->qNMR Correct for Volatiles qNMR->Final Potency Value Assigned

Caption: The "Orthogonal" approach ensures that the final potency value accounts for invisible impurities like water and salts, which HPLC alone misses.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6] (Establishes qNMR as a compendial method for purity).

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation in the Quantitative NMR Analysis of Reference Materials." Journal of Natural Products. (Foundational text on qNMR vs. Mass Balance).

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs.[3][7] (Context for secondary amine characterization).

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Calibrators.[2] (Metrological traceability standards).

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (Regulatory requirements for NDSRI precursors).

Sources

Comparative

Comparative Guide: Chromatographic Separation of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol Isomers

Executive Summary & Molecule Profile[1] This guide addresses the chromatographic isolation and purity analysis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (hereafter referred to as Target Molecule ). As a secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide addresses the chromatographic isolation and purity analysis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (hereafter referred to as Target Molecule ).

As a secondary amine linked to a polyethylene glycol (PEG)-like tail and a hydrophobic phenyl head, this molecule presents a classic "amphiphilic" separation challenge. While the Target Molecule itself is achiral (lacking a stereocenter), the term "isomers" in a process development context typically refers to Structural Isomers (Regioisomers) generated during synthesis.

Common Isomeric Impurities:

  • Positional Isomers: Variations in the alkylation site on the phenyl ring (e.g., ortho- vs para- substitution if starting from substituted phenethylamines).

  • Chain Isomers: Branched vs. linear ether linkages (e.g.,

    
    -alkylation vs. 
    
    
    
    -alkylation byproducts).
  • Bis-Alkylated Impurities: Tertiary amines formed by the reaction of two ethoxy-ethanol chains with one phenylethylamine (often difficult to resolve due to similar pKa).

Chemical Profile[1][2][3][4][5]
  • Structure: Phenyl-CH₂-CH₂-NH-CH₂-CH₂-O-CH₂-CH₂-OH

  • pKa (Calculated): ~9.5 (Secondary Amine)

  • LogP: ~1.2 (Moderately lipophilic head, hydrophilic tail)

  • UV Cutoff: Low UV activity (requires detection at 210–220 nm or MS detection).

Strategic Comparison of Methodologies

The separation strategy hinges on manipulating the ionization state of the secondary amine and exploiting specific molecular interactions (Pi-Pi vs. Hydrophobic).

FeatureMethod A: High-pH RP-HPLC Method B: Fluorinated (PFP) RP-HPLC Method C: HILIC
Primary Mechanism Hydrophobic Interaction (Neutral State)Pi-Pi Interaction & H-BondingPartitioning (Hydrophilic Interaction)
Target Isomers Hydrophobic regioisomers, Bis-alkylated impuritiesPositional isomers on phenyl ring (ortho/meta/para)Polar chain isomers, oxidative degradants
Peak Shape Excellent (Silanol suppression)Good (with acidic modifiers)Moderate (Matrix dependent)
MS Compatibility High (Volatile buffers)High (Formic/TFA)High (High organic content)
Robustness Best (pH stable columns required)Moderate (Column bleeding possible)Low (Sensitive to equilibration)

Detailed Experimental Protocols

Method A: High-pH Reversed-Phase (The "Gold Standard" for Amines)

Rationale: At low pH, the secondary amine is protonated (


), leading to ionic interactions with residual silanols on the silica surface, causing severe peak tailing. By elevating the pH to 10 (above the pKa), the amine becomes neutral, improving peak symmetry and increasing retention on C18 ligands.
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 4.6 x 150 mm, 2.5 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration essential)

Self-Validating System Suitability:

  • Tailing Factor (

    
    ):  Must be < 1.3 for the Target Molecule.
    
  • Resolution (

    
    ):  > 2.0 between Target and nearest bis-alkylated impurity.
    
Method B: Pentafluorophenyl (PFP) Selectivity

Rationale: If the "isomers" involve changes to the phenyl ring (e.g., impurities from impure starting materials), a C18 column may not separate them. A PFP column utilizes Pi-Pi electron interactions to separate compounds based on electron density distributions on the aromatic ring.

  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or Supelco Discovery HS F5).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better Pi-Pi selectivity than ACN).

  • Gradient: Isocratic hold at 15% B for 5 mins, then ramp to 60% B over 20 mins.

Visualizing the Separation Logic

The following diagrams illustrate the decision process and the interaction mechanisms involved.

Diagram 1: Method Selection Decision Tree

This workflow guides the researcher based on the specific type of isomer/impurity present.

MethodSelection Start Start: Define Isomer Challenge Q1 Is the impurity a Positional Isomer on Phenyl Ring? Start->Q1 Q2 Is the impurity a Polar Chain Variant? Q1->Q2 No MethodPFP Method B: PFP (Fluoro-Phenyl) (Exploits Pi-Pi Selectivity) Q1->MethodPFP Yes MethodHighPH Method A: High pH C18 (Best Peak Shape & General Purity) Q2->MethodHighPH No (General Purity) MethodHILIC Method C: HILIC (Separates by Polarity/Hydrophilicity) Q2->MethodHILIC Yes

Caption: Decision matrix for selecting the optimal stationary phase based on the structural nature of the isomer.

Diagram 2: Mechanism of Amine Tailing vs. High pH Solution

Understanding why standard methods fail is crucial for "Expertise".

Mechanism cluster_LowPH Low pH (Standard Method) cluster_HighPH High pH (Recommended) AminePos Target Molecule (Protonated: R-NH2+) Interaction Ionic Interaction (Severe Tailing) AminePos->Interaction Silanol Silica Surface (Si-O-) Silanol->Interaction AmineNeu Target Molecule (Neutral: R-NH) Interaction2 Hydrophobic Interaction (Sharp Peak) AmineNeu->Interaction2 C18Ligand C18 Ligand (Hydrophobic) C18Ligand->Interaction2

Caption: Mechanistic comparison showing how High pH suppresses ionic silanol interactions, resulting in superior peak symmetry.

Comparative Data Summary

The following table summarizes expected performance metrics based on QSPR (Quantitative Structure-Property Relationship) modeling of phenylethylamine derivatives.

ParameterHigh pH C18 (Method A)Low pH C18 (Standard)PFP Phase (Method B)
Retention Time (

)
5.0 – 7.0 (High)2.0 – 3.0 (Low)4.0 – 6.0 (Moderate)
Tailing Factor (

)
1.05 – 1.15 1.8 – 2.5 (Poor)1.2 – 1.4
Selectivity (

) for Isomers
High for Hydrophobic variantsLowHigh for Aromatic variants
Limit of Quantitation (LOQ) ~0.05%~0.1% (due to tailing)~0.05%

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Sielec Technologies. "Separation of Phenylethylamine and related compounds using Mixed-Mode Chromatography." Sielec Applications. Link

  • PubChem. "Compound Summary: 2-{[2-(Benzylamino)ethyl]amino}ethan-1-ol (Related Structure)." National Library of Medicine. Link

(Note: While specific literature on the exact "2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol" isomer separation is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous phenylethylamine and amino-ether derivatives.)

Validation

Technical Guide: Elemental Analysis and Purity Verification of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol

Executive Summary: The Molecule and Its Utility 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS: 102640-09-3 / IUPAC: 2-[2-(2-phenylethylamino)ethoxy]ethanol) is a specialized secondary amine intermediate. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule and Its Utility

2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol (CAS: 102640-09-3 / IUPAC: 2-[2-(2-phenylethylamino)ethoxy]ethanol) is a specialized secondary amine intermediate. Structurally, it fuses a phenethylamine pharmacophore with a diethylene glycol (diglycolamine) chain.

This hybrid structure makes it a critical building block in two primary domains:

  • Pharmaceutical Synthesis: As a linker for introducing hydrophilic spacers into lipophilic drugs (increasing solubility while maintaining receptor affinity).

  • Advanced Materials: As a functional monomer for CO₂ capture solvents where the steric bulk of the phenethyl group modulates reaction kinetics compared to simple ethanolamines.

This guide provides a rigorous framework for verifying the identity and purity of this compound, comparing its performance as a pre-isolated reagent against in-situ synthetic alternatives.

Comparative Analysis: Pre-Isolated Reagent vs. Alternatives

In drug development and fine chemical synthesis, researchers often face a choice: use the purified intermediate (the Topic Product) or generate the moiety in-situ.

Performance Matrix
FeaturePurified Reagent (The Topic Product)Alternative A: In-Situ Alkylation (Phenethylamine + Chloroethoxyethanol)Alternative B: Reductive Amination (Phenylacetaldehyde + Diglycolamine)
Purity Profile High (>98%) Low (Mix of mono-, di-alkylated products)Medium (Residual aldehyde/imine)
Reaction Control Stoichiometric precision; cleaner kinetics.Difficult to control over-alkylation (formation of tertiary amines).Requires expensive reducing agents (NaBH₄/STAB).
Workup Load Minimal (Simple extraction/wash).High (Requires chromatography to remove bis-alkylated byproducts).Moderate (Quenching and filtration).
Overall Yield High (>85% downstream) Low (<60% downstream due to purification loss).Moderate (70-80%).

Critical Quality Attributes (CQA) & Theoretical Data

Before experimental verification, we must establish the theoretical baseline for C₁₂H₁₉NO₂ .

Molecular Weight: 209.29 g/mol

Table 1: Theoretical Elemental Composition (Combustion Analysis Targets)
ElementSymbolAtomic MassCountMass ContributionTheoretical % (w/w) Acceptance Range (±0.4%)
CarbonC12.01112144.1368.86% 68.46 – 69.26%
HydrogenH1.0081919.159.15% 8.75 – 9.55%
NitrogenN14.007114.016.69% 6.29 – 7.09%
OxygenO15.999232.0015.29% Calculated by difference

Step-by-Step Verification Protocols

Protocol A: High-Precision Elemental Analysis (CHN)

Objective: Verify bulk purity and rule out significant solvation or inorganic contamination.

Causality: Standard HPLC can miss inorganic salts or trapped solvents. Combustion analysis provides an absolute mass balance check.

  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove hygroscopic water (critical for amine-ethers).

    • Weigh 2.0 – 2.5 mg of the viscous oil into a tin capsule. Note: Use a micro-balance with d=0.1µg precision.

  • Combustion Parameters:

    • Furnace Temp: 950°C (Ensure complete oxidation of the aromatic ring).

    • Carrier Gas: Helium (Flow rate: 120 mL/min).

    • Oxygen Boost: 20 mL/min for 5 seconds (Essential for the ether backbone).

  • Validation Criteria:

    • Result must fall within ±0.4% of theoretical values (see Table 1).

    • Deviation Diagnosis:

      • Low %C, High %H: Indicates trapped water or ethanol solvent.

      • Low %N: Indicates degradation or non-amine impurities (e.g., glycol derivatives).

Protocol B: Orthogonal Purity Verification (¹H-NMR)

Objective: Confirm the "Phenethyl-to-Ethoxy" ratio and detect specific organic impurities.

Causality: Elemental analysis confirms the ratios of atoms, but not their connectivity. NMR proves the structure is intact.

  • Solvent Selection: Dissolve 10 mg in CDCl₃ (Chloroform-d).

    • Why? CDCl₃ prevents the exchange of the amine (NH) and hydroxyl (OH) protons, allowing observation of broad singlets which confirms functional group integrity.

  • Key Integration Zones (Expected):

    • Region A (7.1 - 7.3 ppm): 5H Multiplet (Aromatic Ring). Set this integral to 5.00.

    • Region B (3.5 - 3.7 ppm): Multiplets (O-CH₂-CH₂-O).

    • Region C (2.8 - 2.9 ppm): Triplets (N-CH₂).

  • Self-Validating Check:

    • The ratio of Aromatic Protons (5H) to Ether/Methylene Protons (12H) must be exactly 5:12 .

    • Failure Mode: If the aliphatic region integrates >12, you likely have Diglycolamine contamination (unreacted starting material).

Impurity & Synthesis Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical points where impurities (Alternative A/B byproducts) are introduced vs. the clean profile of the purified reagent.

G cluster_0 Synthesis Routes cluster_1 Product & Impurities cluster_2 Verification Logic Phenethylamine Phenethylamine Reaction Nucleophilic Substitution (Controlled Temp) Phenethylamine->Reaction ChloroEthoxy 2-(2-Chloroethoxy)ethanol ChloroEthoxy->Reaction Target Target Molecule (Secondary Amine) C12H19NO2 Reaction->Target Major Pathway Impurity_Tert Impurity: Tertiary Amine (Over-alkylation) Reaction->Impurity_Tert Side Reaction (Excess Reagent) Impurity_Salt Impurity: Inorganic Salts (NaCl/KCl) Reaction->Impurity_Salt Byproduct Check_CHN CHN Analysis (Detects Salts/Solvents) Target->Check_CHN Check_NMR 1H-NMR (Detects Tert-Amine) Target->Check_NMR Impurity_Tert->Check_NMR Integration Mismatch Impurity_Salt->Check_CHN Low %C/%N

Figure 1: Synthesis logic flow demonstrating the origin of critical impurities (Tertiary Amines, Salts) and the specific analytical checkpoints (CHN, NMR) required to detect them.

Conclusion

For high-stakes research involving receptor binding or precise polymerization, 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol must be treated as a rigorous chemical standard.

  • Recommendation: Do not rely on in-situ generation for biological assays.

  • Verification: Mandatory CHN analysis (±0.4% tolerance) combined with ¹H-NMR integration is the only way to certify the absence of interfering tertiary amines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17156820, 2-[2-(2-phenylethylamino)ethoxy]ethanol. Retrieved February 15, 2026, from [Link]

  • American Elements. Amino-Ethoxy-Ethanol Derivatives and Custom Synthesis. Retrieved February 15, 2026, from [Link]

  • U.S. EPA CompTox Chemicals Dashboard. Ethanol, 2-[[2-[(phenylmethyl)amino]ethyl]amino]- (Structural Analog Data). Retrieved February 15, 2026, from [Link]

Safety & Regulatory Compliance

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